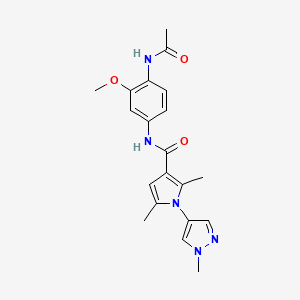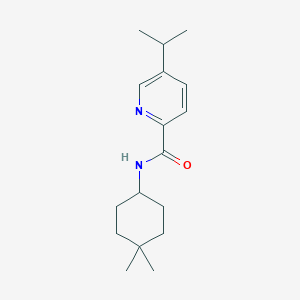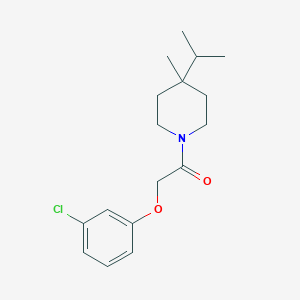![molecular formula C21H21ClF2N2O2 B7436380 N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide](/img/structure/B7436380.png)
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act on specific receptors in the brain to reduce neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide has several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression. In neurodegenerative diseases, it has been shown to reduce inflammation and oxidative stress, which can lead to neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide in lab experiments is its potential to inhibit cancer cell growth and proliferation. It may also have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide. One area of interest is in developing more potent analogs of this compound that can better target specific enzymes or receptors. Another direction is in exploring its potential in combination with other drugs for the treatment of cancer or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide involves several steps of chemical reactions. The starting material is 3-chlorophenylcyclobutylketone, which is reacted with 3,5-difluoroaniline to form N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-aminobenzamide. This intermediate is then reacted with morpholine and benzoyl chloride to yield the final product, N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide has shown potential applications in various scientific research fields. One of the main areas of interest is in cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide has been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N2O2/c22-16-4-1-3-15(13-16)21(5-2-6-21)25-20(27)14-11-17(23)19(18(24)12-14)26-7-9-28-10-8-26/h1,3-4,11-13H,2,5-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOWSBZAOSXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C(=C3)F)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)

![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-4-(triazol-1-ylmethyl)benzamide](/img/structure/B7436345.png)
![N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)

![5-acetyl-N-[(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436367.png)
![Methyl 2-[[2-[[5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carbonyl]amino]acetyl]amino]acetate](/img/structure/B7436376.png)
![2-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436386.png)